molecular formula C14H13Br2NO3 B14887387 6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B14887387
M. Wt: 403.07 g/mol
InChI Key: VWEPJPPWHHQBQJ-UHFFFAOYSA-N
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Description

6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C14H13Br2NO3 It is characterized by the presence of a cyclohexene ring substituted with a carboxylic acid group and a dibromophenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohex-3-ene-1-carboxylic acid and 2,4-dibromoaniline as the primary starting materials.

    Formation of Carbamoyl Intermediate: The 2,4-dibromoaniline is reacted with a suitable carbamoylating agent, such as phosgene or triphosgene, to form the corresponding carbamoyl chloride intermediate.

    Coupling Reaction: The carbamoyl chloride intermediate is then coupled with cyclohex-3-ene-1-carboxylic acid in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The dibromo groups in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The dibromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexene ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler analog without the dibromophenyl carbamoyl group.

    2,4-Dibromophenylcarbamic acid: Lacks the cyclohexene ring structure.

Uniqueness

6-[(2,4-Dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the combination of the cyclohexene ring and the dibromophenyl carbamoyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C14H13Br2NO3

Molecular Weight

403.07 g/mol

IUPAC Name

6-[(2,4-dibromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13Br2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-2,5-7,9-10H,3-4H2,(H,17,18)(H,19,20)

InChI Key

VWEPJPPWHHQBQJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NC2=C(C=C(C=C2)Br)Br)C(=O)O

Origin of Product

United States

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